molecular formula C6H6O2S B1282094 4-Methylthiophene-3-carboxylic acid CAS No. 78071-30-4

4-Methylthiophene-3-carboxylic acid

Cat. No.: B1282094
CAS No.: 78071-30-4
M. Wt: 142.18 g/mol
InChI Key: LRFIHWGUGBXFEC-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Water-Soluble Polythiophene Carboxylic Acids

Water-soluble poly(3-thiophene acetic acid) (P3TAA) and its copolymers, including derivatives with 3-n-methylthiophene, exhibit unique solution properties studied through titration, viscosity measurements, and UV−visible spectroscopy. These polymers display pH-induced abrupt conformational changes from aggregated to extended states, differing from common flexible polyelectrolytes like poly(acrylic acid) (PAA) (Kim et al., 1999).

Synthesis of Derivatives and Compounds

Microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, enabling efficient transformation to thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine derivatives (S. Hesse et al., 2007). Another study demonstrated a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using methyl 3-hydroxythiophene-2-carboxylate (C. Corral & J. Lissavetzky, 1984).

Dyeing Applications

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives were used in the synthesis of monoazo disperse dyes for dyeing polyester fibers. These dyes provided various shades with good levelness and fastness properties, though with poor photostability (O. Iyun et al., 2015).

Biological Activity

Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for fungicidal and insecticidal activities, demonstrating potential in agricultural applications (Changling Liu et al., 2004).

Safety and Hazards

The safety information for 4-Methylthiophene-3-carboxylic acid indicates that it should be stored in a refrigerator . The compound has a GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

4-Methylthiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress response. This modulation can lead to either upregulation or downregulation of specific genes, thereby affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur. These effects may include oxidative stress, cellular damage, or even cell death. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a vital role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of different metabolites, some of which may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFIHWGUGBXFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514545
Record name 4-Methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78071-30-4
Record name 4-Methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-methylthiophene (2.7 g, 15.6 mmol) in THF (35 mL) was added n-BuLi (1.6 M in hexane, 14.6 mL, 23.3 mmol) at −78° C. dropwise over a period of 15 min and the mixture was stirred at −78° C. for 30 min. The CO2 (gaseous) was passed through the reaction mixture for 10 min and the mixture was stirred at the same temperature for 20 min. Thereafter, the reaction mixture was warmed to 0° C., quenched with aqueous 1 M NaOH (60 mL) and washed with EtOAc (2×50 mL). The aqueous layer was acidified to pH ˜5 and extracted with DCM (2×50 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, 8% MeOH/DCM as eluent) to provide compound A56-1 (1.5 g, 70%) as a white solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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